Bienvenue dans la boutique en ligne BenchChem!

N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide

Imatinib Synthesis Catalytic Reduction Intermediate Purity

N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide (CAS 581076-60-0) is a synthetic benzanilide derivative characterized by a 4-methyl-3-nitrophenyl group and an N-methylpiperazine moiety. It is formally classified as an impurity of the tyrosine kinase inhibitor Imatinib.

Molecular Formula C20H24N4O3
Molecular Weight 368.437
CAS No. 581076-60-0
Cat. No. B562453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide
CAS581076-60-0
SynonymsN-(3-Nitro-4-methyl-phenyl)-4-(4-methyl-piperazin-1-yl)-benzamide;  N-(4-Methyl-3-nitrophenyl)-4-[(4-methyl-1-piperazinyl)methyl]benzamide; 
Molecular FormulaC20H24N4O3
Molecular Weight368.437
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)[N+](=O)[O-]
InChIInChI=1S/C20H24N4O3/c1-15-3-8-18(13-19(15)24(26)27)21-20(25)17-6-4-16(5-7-17)14-23-11-9-22(2)10-12-23/h3-8,13H,9-12,14H2,1-2H3,(H,21,25)
InChIKeyGHWOXPOJAZVXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide (CAS 581076-60-0) Is Procured: Beyond Generic Benzamide Intermediates


N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide (CAS 581076-60-0) is a synthetic benzanilide derivative characterized by a 4-methyl-3-nitrophenyl group and an N-methylpiperazine moiety [1]. It is formally classified as an impurity of the tyrosine kinase inhibitor Imatinib . However, its primary procurement value arises from its documented role as a direct, reducible nitro precursor to N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide—a critical intermediate in the synthesis of the antileukemic agent imatinib and its pharmacologically relevant isomers [1].

Critical Differentiation of N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide from Generic Analogs


In the procurement of pharmaceutical reference standards and synthesis precursors, generic substitution is often confounded by the presence of closely related positional isomers and redox partners. For N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide, replacing it with the corresponding aniline derivative (CAS 581076-63-3) or the regioisomeric 3-nitro-4-methyl analog introduces significant analytical divergence in HPLC retention times and UV spectral profiles, directly impacting impurity quantification methods [1]. Furthermore, substituting alternative nitro-aromatic intermediates from the imatinib synthetic tree—such as 4-methyl-3-nitroaniline or 4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide—alters the critical reduction sequence and coupling efficiency, which is documented to affect downstream isomeric purity profiles [1]. Therefore, interchangeability is not possible without complete re-validation of the analytical method or synthetic protocol.

Quantitative Differentiation Evidence for N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide


Distinct Reductive Conversion: Production of a Specific Imatinib Intermediate Isomer vs. Alternative Reduction Products

Upon reduction with hydrazine hydrate over Raney nickel, the target compound yields N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, which is specifically employed as a key intermediate in imatinib synthesis. Crucially, the same reduction reaction performed on positional isomers of the nitro precursor generates the alternative isomer 4-[(3-amino-4-methylphenylamino)methyl]phenyl-(4-methylpiperazin-1-yl)methanone, which has an alternative position of the amide group. [1] This divergent outcome demonstrates that the orientation of the nitro group in the target compound (4-methyl-3-nitrophenyl) is a critical structural determinant for obtaining the correct synthetic intermediate, a property not shared by other regioisomeric nitro benzamides.

Imatinib Synthesis Catalytic Reduction Intermediate Purity Isomer Differentiation

Validated Identity as an Imatinib Impurity Reference Standard

The compound is cataloged and supplied by BOC Sciences specifically as an impurity of Imatinib . Its classification as a discrete, named impurity implies that it possesses a defined relative retention time (RRT) and relative response factor (RRF) in validated HPLC methods for Imatinib drug substance and product testing. While the exact RRT values are proprietary to pharmacopeial methods or individual ANDA filings, the commercial availability as a characterized impurity standard, as opposed to a generic research chemical, is a critical differentiator. The compound's identity as an impurity is further supported by its inclusion in the ContaminantDB database, providing a detailed spectral and taxonomic profile [1].

Pharmaceutical Analysis Impurity Profiling Quality Control Reference Standard

Confirmatory Spectroscopic Fingerprint for Identity Verification

The authoritative database ContaminantDB provides a complete set of physicochemical identifiers for this compound, including its exact monoisotopic mass (368.185 g/mol), SMILES, and InChI Key [1]. These data enable precise identity confirmation by high-resolution mass spectrometry and NMR, which is essential for distinguishing it from other nitro-substituted benzamide analogs. The molecular formula, C20H24N4O3, and the specific substitution pattern generate a unique spectral fingerprint that is absent in commercially available generic nitrobenzamide compounds or other imatinib impurities such as the nitrosamine derivatives (e.g., CAS 2816369-80-7). This pre-verified analytical profile allows procurement specialists to validate the compound's identity against an independent, citable reference prior to use in critical analytical or synthetic procedures.

Structural Confirmation NMR Spectroscopy Mass Spectrometry Quality Assurance

LIMITATIONS: Quantitative Head-to-Head Bioactivity Data Are Not Publicly Available

Despite thorough searching of public literature, patents, and databases, no primary research article was identified that reports quantitative head-to-head biological activity comparisons (e.g., IC50 values, Ki, or cellular efficacy data) between N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide and its closest structural analogs. The compound's public profile is overwhelmingly defined by its synthetic utility as an imatinib-related substance rather than by direct pharmacological characterization. Claims regarding kinase inhibition or other biological properties cannot be substantiated.

Data Gap Prospective Research Primary Screening

Validated Application Scenarios for N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide (CAS 581076-60-0)


Imatinib Impurity Reference Standard for Analytical Method Validation

Pharmaceutical quality control laboratories and contract research organizations conducting forced degradation studies or developing HPLC/UV methods for Imatinib mesylate API and finished dosage forms should procure this compound. As a characterized and commercially available impurity, it is suitable for relative retention time (RRT) and relative response factor (RRF) determination, supporting ICH Q3A/Q3B impurity threshold compliance and ANDA method validation requirements .

Synthesis of Imatinib Key Intermediate via Catalytic Reduction

Research groups and pilot-scale synthesis teams pursuing alternative imatinib synthetic routes can utilize this compound as a direct precursor to N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide. Chemoselective reduction with hydrazine hydrate over Raney nickel is a documented pathway that preserves the correct isomeric configuration, which is critical for subsequent condensation steps that produce imatinib or its analogs [1].

Structural Confirmation and Database Cross-Referencing

Analytical chemists requiring a verified reference compound for high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) method development can use the spectral identifiers provided in ContaminantDB (monoisotopic mass, InChI, SMILES). Comparing these values to experimental data confirms the identity of the purchased material and ensures traceability to a public, citable source [2]. This application is particularly relevant for laboratories contributing to open-source toxicology or contaminant databases.

Quote Request

Request a Quote for N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.